molecular formula C12H15NO2 B13220296 Propanamide, N-(3-formylphenyl)-2,2-dimethyl- CAS No. 849663-51-0

Propanamide, N-(3-formylphenyl)-2,2-dimethyl-

Cat. No.: B13220296
CAS No.: 849663-51-0
M. Wt: 205.25 g/mol
InChI Key: NNEBHRSHMHUSMD-UHFFFAOYSA-N
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Description

Propanamide, N-(3-formylphenyl)-2,2-dimethyl- is an organic compound with the molecular formula C12H15NO2 This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propanamide moiety with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- typically involves the reaction of 3-formylbenzoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-formylphenyl)-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.

Major Products Formed

    Oxidation: 3-carboxybenzoic acid derivative.

    Reduction: 3-hydroxymethylphenyl derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propanamide, N-(3-formylphenyl)-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Propanamide, N-(3-formylphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(3-formylphenyl)-2-methyl-: Similar structure but with only one methyl group at the alpha position.

    Propanamide, N-(3-formylphenyl)-2-ethyl-: Similar structure but with an ethyl group instead of two methyl groups.

    Propanamide, N-(3-formylphenyl)-2,2-diethyl-: Similar structure but with two ethyl groups at the alpha position.

Uniqueness

Propanamide, N-(3-formylphenyl)-2,2-dimethyl- is unique due to the presence of two methyl groups at the alpha position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds with different substituents.

Properties

CAS No.

849663-51-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15)

InChI Key

NNEBHRSHMHUSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C=O

Origin of Product

United States

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